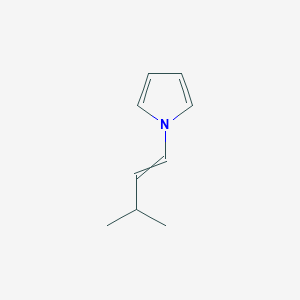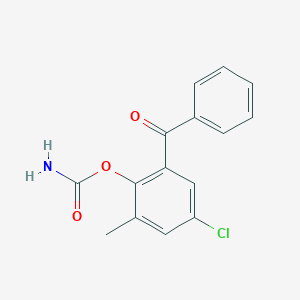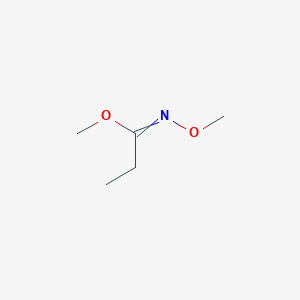
Methyl N-methoxypropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-methoxypropanimidate is an organic compound characterized by the presence of a methoxy group attached to the nitrogen atom of a propanimidate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl N-methoxypropanimidate can be synthesized through the reaction of methylamine with methoxypropanoyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a non-aqueous solvent to prevent hydrolysis of the intermediate products. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{OCOCH}_2\text{Cl} \rightarrow \text{CH}_3\text{N(OCH}_3)\text{CH}_2\text{CO} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process includes the use of catalysts to enhance reaction rates and minimize by-products. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Methyl N-methoxypropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidates with various functional groups.
Aplicaciones Científicas De Investigación
Methyl N-methoxypropanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive imidate group.
Medicine: Explored for its potential in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl N-methoxypropanimidate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imidate group can participate in nucleophilic addition or substitution reactions, targeting specific molecular sites. The methoxy group enhances the compound’s reactivity by stabilizing intermediate states during reactions.
Comparación Con Compuestos Similares
- Methyl N-methylpropanimidate
- Ethyl N-methoxypropanimidate
- Methyl N-ethoxypropanimidate
Comparison: Methyl N-methoxypropanimidate is unique due to the presence of the methoxy group, which imparts distinct reactivity and stability compared to its analogs. The methoxy group enhances the compound’s nucleophilicity and electrophilicity, making it more versatile in synthetic applications. In contrast, similar compounds with different alkoxy groups may exhibit varying reactivity and stability profiles.
Propiedades
Número CAS |
83660-73-5 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
methyl N-methoxypropanimidate |
InChI |
InChI=1S/C5H11NO2/c1-4-5(7-2)6-8-3/h4H2,1-3H3 |
Clave InChI |
OVASXVAVSQJTIN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NOC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


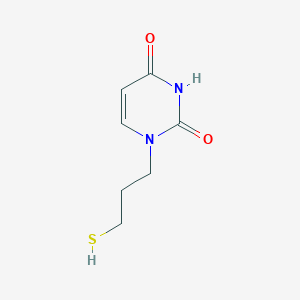
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
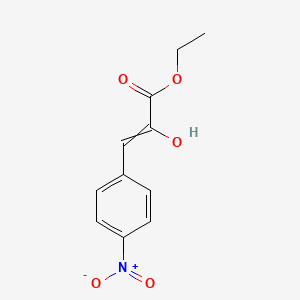
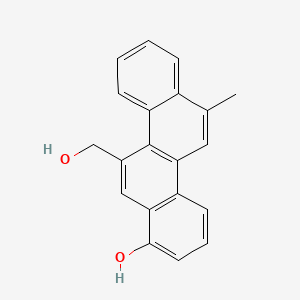
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
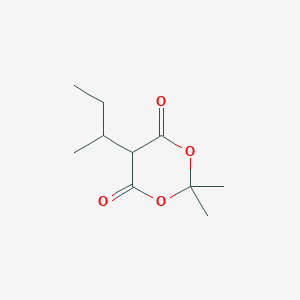
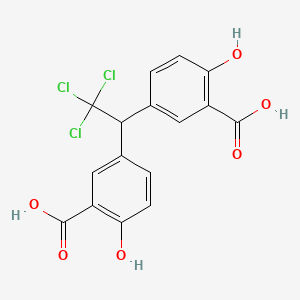
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
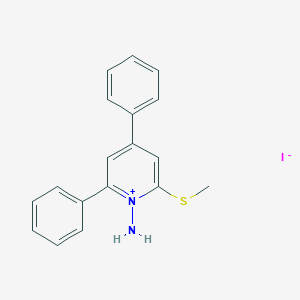

![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
